Brompheniramine

Description

Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.

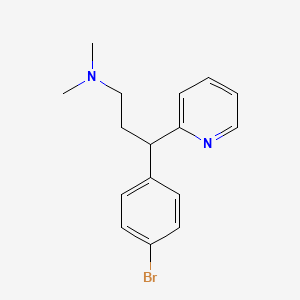

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

980-71-2 (maleate (1:1)) | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022691 | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150 °C at 0.5 mm Hg | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid with slightly yellow color | |

CAS No. |

86-22-6 | |

| Record name | (±)-Brompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Brompheniramine

This guide provides a comprehensive review of the mechanism of action of this compound, a first-generation antihistamine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacological profile.

Introduction: The Clinical Context of this compound

This compound is a first-generation antihistamine belonging to the propylamine (alkylamine) class of compounds.[1] Patented in 1948 and introduced for medical use in 1955, it is primarily indicated for the symptomatic relief of the common cold and allergic rhinitis, including sneezing, runny nose, and itchy or watery eyes.[1][2] As a first-generation antihistamine, it is known for its sedating properties due to its ability to cross the blood-brain barrier.[3][4]

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The primary therapeutic effect of this compound is achieved through its action as an antagonist at histamine H1 receptors.[1][3] To fully appreciate this mechanism, it is crucial to understand the role of histamine and its H1 receptor in the allergic response.

The Role of Histamine in Allergic Inflammation

Histamine, a key mediator in allergic reactions, is released from mast cells and basophils upon encountering an allergen.[3] This released histamine then binds to H1 receptors on various cells, leading to a cascade of events that produce the classic symptoms of an allergic reaction:

-

Vasodilation and Increased Vascular Permeability: Causes redness and swelling.[3]

-

Stimulation of Sensory Nerves: Leads to itching.[3]

-

Smooth Muscle Contraction: In the airways, this can contribute to bronchoconstriction.[5]

-

Increased Mucus Production: Results in a runny nose.[3]

This compound as an Inverse Agonist

Initially, H1 antihistamines were believed to be neutral antagonists, simply blocking the binding of histamine to the H1 receptor. However, current understanding reveals that virtually all H1 antihistamines, including this compound, function as inverse agonists .[6][7][8]

The H1 receptor, a G-protein coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active state, initiating the allergic response. In contrast, this compound binds to a site on the H1 receptor distinct from the histamine binding site, stabilizing the receptor in its inactive conformation.[7] This not only prevents histamine from binding but also reduces the basal activity of the receptor, effectively shifting the equilibrium towards the "off" state.[7][8]

Secondary Mechanisms of Action: Anticholinergic Effects

In addition to its primary antihistaminic activity, this compound exhibits moderate anticholinergic (antimuscarinic) properties.[1][3][9] This lack of receptor selectivity is a characteristic of first-generation antihistamines.[6][7]

The anticholinergic effects of this compound contribute to its therapeutic profile by:

-

Drying of Mucous Membranes: Blocking muscarinic acetylcholine receptors reduces the secretion of bodily fluids, which helps to alleviate a runny nose and nasal congestion.[3]

-

Contribution to Side Effects: These properties are also responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[1][10][11]

An in vitro study on human nasal mucosa demonstrated that this compound has anticholinergic activity, though it is less potent than atropine.[12]

Pharmacokinetics: The Journey of this compound in the Body

A comprehensive understanding of a drug's mechanism of action necessitates an examination of its pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion

| Pharmacokinetic Parameter | Value | Source |

| Oral Bioavailability | 55-70% | [10] |

| Time to Peak Serum Concentration (Tmax) | 3.1 ± 1.1 hours | [13] |

| Peak Serum Concentration (Cmax) | 11.6 ± 3.0 ng/ml | [13] |

| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | [13] |

| Protein Binding | 70% | [10] |

| Elimination Half-Life (t½) | 24.9 ± 9.3 hours in adults | [1][13] |

| Metabolism | Hepatic, primarily via Cytochrome P450 2D6 (CYP2D6) | [3][10] |

| Excretion | Primarily urinary (70%), with 5-10% as unchanged drug | [9][10] |

The long half-life and large volume of distribution of this compound contribute to its prolonged antihistaminic effect.[13] Its metabolism by CYP2D6 can lead to individual variations in drug response due to genetic polymorphisms in this enzyme.[3]

Clinical Implications and Side Effect Profile

The ability of this compound to cross the blood-brain barrier is a key differentiator from second-generation antihistamines and is central to its side effect profile.[3][11]

Central Nervous System Effects

-

Sedation: The most common side effect is drowsiness, which is a direct result of H1 receptor antagonism in the central nervous system.[2][3][11] This effect can impair cognitive function and the ability to operate machinery.[14]

-

Paradoxical Excitation: In some individuals, particularly children, this compound can cause mild stimulation.[10]

Anticholinergic Side Effects

As previously mentioned, the antimuscarinic properties of this compound lead to side effects such as:

Due to these effects, caution is advised when prescribing this compound to elderly patients and those with conditions like narrow-angle glaucoma or urinary bladder neck obstruction.[2][14]

Experimental Protocols for Assessing this compound's Activity

In Vitro Assessment of Anticholinergic Activity

Objective: To quantify the anticholinergic potency of this compound.

Methodology:

-

Tissue Preparation: Obtain human nasal mucosal explants.

-

Culture: Culture the explants in a suitable medium.

-

Stimulation: Induce glandular secretion using a cholinergic agonist, such as methacholine.

-

Treatment: Add varying concentrations of this compound, a positive control (e.g., atropine), and a vehicle control to the cultures.[12]

-

Incubation: Incubate the cultures for a defined period (e.g., 2 hours).[12]

-

Quantification: Measure the concentration of a glandular secretion marker (e.g., 7F10-mucin) in the culture supernatants.[12]

-

Data Analysis: Determine the effective dose that reduces methacholine-induced secretion by 50% (ED50) for each compound.[12]

In Vivo Assessment of Antihistaminic Effect

Objective: To evaluate the duration and magnitude of this compound's antihistaminic effect in humans.

Methodology:

-

Subject Recruitment: Enroll healthy adult volunteers.

-

Baseline Measurement: Perform intradermal skin tests with histamine and measure the resulting wheal and flare response, as well as pruritus (itching) scores.

-

Drug Administration: Administer a single oral dose of this compound.

-

Serial Measurements: Repeat the intradermal histamine tests and symptom scoring at multiple time points post-dose (e.g., 3, 6, 9, 12, 24, and 48 hours).[13]

-

Pharmacokinetic Sampling: Concurrently, obtain blood samples at the same time points to measure serum this compound concentrations.

-

Data Analysis: Correlate the suppression of wheal, flare, and pruritus with the serum drug concentrations to establish a pharmacokinetic/pharmacodynamic relationship.[13]

Conclusion

This compound exerts its primary therapeutic effects as a potent inverse agonist of the histamine H1 receptor, effectively mitigating the symptoms of allergic reactions. Its pharmacological profile is further characterized by moderate anticholinergic activity, which contributes to both its therapeutic efficacy and its side effect profile. The ability of this first-generation antihistamine to cross the blood-brain barrier is responsible for its sedative effects. A thorough understanding of these mechanisms is essential for the rational use of this compound in clinical practice and for guiding the development of future antihistaminic agents.

References

-

What is the mechanism of this compound Maleate? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

Simons, F. E., Frith, E. M., & Simons, K. J. (1982). The pharmacokinetics and antihistaminic effects of this compound. Journal of Allergy and Clinical Immunology, 70(6), 458–464. Available at: [Link]

-

This compound: Generic Name, Drug class, Brand Name, Precautions, How to use, Side Effects. (2025-11-29). YouTube. Available at: [Link]

-

H1 antagonist. Wikipedia. Available at: [Link]

-

This compound: MedlinePlus Drug Information. (2018-07-15). MedlinePlus. Available at: [Link]

-

This compound. Wikipedia. Available at: [Link]

-

This compound | C16H19BrN2 | CID 6834. PubChem. Available at: [Link]

-

This compound. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

What is this compound? - Dr.Oracle. (2025-10-28). Available at: [Link]

-

Church, M. K. (2006). Pharmacology of Antihistamines. Indian Journal of Dermatology, Venereology, and Leprology, 72(4), 275-279. Available at: [Link]

-

Jasim, G. A. PHARMACOLOGY (Antihistamines). Mustansiriyah University. Available at: [Link]

-

Rhee, C. S., et al. (1999). Anticholinergic properties of this compound, chlorpheniramine, and atropine in human nasal mucosa in vitro. The Laryngoscope, 109(6), 964–968. Available at: [Link]

-

Simons, F. E. R. (2009). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 2(9), 145–155. Available at: [Link]

-

Gelotte, C. K., et al. (2014). This compound and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Therapeutics, 36(10), 1438–1448. Available at: [Link]

-

What are H1 receptor inverse agonists and how do they work? - Patsnap Synapse. (2024-06-21). Available at: [Link]

-

Bruce, R. B., et al. (1968). Metabolism of this compound. Journal of Medicinal Chemistry, 11(4), 773–775. Available at: [Link]

-

Antihistamine Types & Side Effects. Cleveland Clinic. Available at: [Link]

-

Gonzalez-Pina, R., et al. (2019). The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist Chlorpheniramine to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons. Frontiers in Neuroscience, 13, 360. Available at: [Link]

-

Upper Respiratory Drugs: First and Second-Generation Antihistamines. JoVE. (2024-12-19). Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 9. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Anticholinergic properties of this compound, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics and antihistaminic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Brompheniramine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of brompheniramine, a first-generation alkylamine antihistamine. The information presented herein is intended to support research, discovery, and development activities by offering a detailed understanding of the drug's behavior in the body and its mechanism of action.

Section 1: Foundational Understanding of this compound

This compound is a histamine H1 receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and conjunctivitis.[1] It is a member of the propylamine (alkylamine) class of antihistamines and has been in medical use since 1955.[2] Chemically, it is an analog of chlorpheniramine, with a bromine atom replacing the chlorine atom on the phenyl ring.[2] Like other first-generation antihistamines, it is known to cause sedation.[2]

Section 2: Pharmacokinetics (ADME)

The study of pharmacokinetics—what the body does to a drug—is crucial for determining dosing regimens and understanding potential drug interactions. This section details the absorption, distribution, metabolism, and excretion of this compound.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[1]

-

Time to Peak Plasma Concentration (Tmax): The mean peak serum concentration of this compound occurs at approximately 3.1 +/- 1.1 hours in healthy adults.[1] In children aged 9.5 +/- 0.4 years, the Tmax is similar, at 3.2 +/- 0.3 hours.[3]

-

Peak Plasma Concentration (Cmax): In adults, a single dose resulted in a mean peak serum concentration of 11.6 +/- 3.0 ng/mL.[1] For children, a 4 mg dose resulted in a Cmax of 7.7 +/- 0.7 ng/mL.[3] Studies in pediatric populations have shown that Cmax is similar across different age groups (2-17 years) when using an age/weight-based dosing nomogram.[4]

Distribution

The distribution of a drug throughout the body influences its concentration at the site of action and in various tissues.

-

Volume of Distribution (Vd): this compound appears to be widely distributed in the body.[1] The apparent volume of distribution in healthy adults is reported to be around 11.7 L/kg.[1][5]

-

Protein Binding: While specific percentages for this compound are not extensively detailed in the provided results, it is known that the binding of drugs to plasma proteins can significantly impact their distribution and availability to target tissues.[6][7] For many drugs, only the unbound fraction is pharmacologically active.[6]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2]

-

Metabolic Pathways: The primary metabolic pathways involve N-dealkylation to form monodesmethylthis compound and didesmethylthis compound.[1] It is also metabolized to a propionic acid derivative, which can be partially conjugated with glycine.[1] Fungal metabolism studies using Cunninghamella elegans have also shown the formation of N-oxide and N-demethylated metabolites.[8]

-

Key Enzymes: The cytochrome P450 isoenzyme CYP2D6 is particularly involved in the metabolism of this compound.[9] Genetic variations in CYP2D6 can lead to individual differences in drug response and metabolism.[9]

Excretion

The elimination of this compound and its metabolites from the body occurs primarily through the kidneys.

-

Route of Excretion: this compound and its metabolites are principally excreted in the urine.[1]

-

Excretion Profile: In healthy individuals, approximately 40% of an oral dose is excreted in the urine and about 2% in the feces within 72 hours.[1]

-

Half-Life (t1/2): The mean serum half-life in healthy adults is approximately 24.9 +/- 9.3 hours.[1] In children, the terminal elimination half-life is shorter, around 12.4 +/- 1.1 hours.[3] Interestingly, pediatric studies have shown no significant age-related differences in the terminal half-life across age groups from 2 to 17 years, which is estimated to be around 15 hours.[4]

Quantitative Pharmacokinetic Parameters

| Parameter | Adult Value | Pediatric Value (Children aged ~9.5 years) | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | 3.1 ± 1.1 hours | 3.2 ± 0.3 hours | [1][3] |

| Cmax (Peak Plasma Concentration) | 11.6 ± 3.0 ng/mL | 7.7 ± 0.7 ng/mL (after a 4 mg dose) | [1][3] |

| Vd (Volume of Distribution) | 11.7 L/kg | 20 L/kg | [1][5] |

| t1/2 (Elimination Half-Life) | 24.9 ± 9.3 hours | 12.4 ± 1.1 hours | [1][3] |

| Clearance Rate | 6.0 ± 2.3 mL/min/kg | 20.2 ± 2.1 mL/min/kg | [1][3] |

Section 3: Pharmacodynamics

Pharmacodynamics explores what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its interaction with histamine receptors.

-

H1 Receptor Antagonism: this compound acts as a competitive antagonist of histamine at H1 receptors.[1][2][9] By blocking these receptors, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms like sneezing, itching, and rhinorrhea.[9] It does not prevent the release of histamine but rather blocks its action.

-

Anticholinergic (Antimuscarinic) Effects: this compound also possesses moderate anticholinergic properties.[1][2][9] This action contributes to the drying of mucous membranes and can lead to side effects such as dry mouth, blurred vision, and urinary retention.[2]

Visualizing the Pharmacodynamic Mechanism

Caption: Mechanism of action of this compound.

Dose-Response Relationship

The intensity of the pharmacological effect of this compound is related to its concentration at the receptor site. Clinical studies have demonstrated a significant suppression of histamine-induced wheal and flare responses following this compound administration, indicating a dose-dependent antihistaminic effect.[1] For instance, significant suppression of flare size was observed for up to 48 hours after a single dose, when mean plasma concentrations were as low as 2.5 +/- 0.6 ng/mL.[1]

Section 4: Experimental Protocols for Preclinical Research

To further investigate the pharmacokinetic and pharmacodynamic properties of this compound, the following experimental workflows can be employed.

In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human H1 receptor.

-

Radioligand Binding: Incubate the prepared membranes with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the In Vitro Binding Assay Workflow

Caption: Workflow for an in vitro H1 receptor binding assay.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.

Methodology:

-

Animal Dosing: Administer a single oral dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats).

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (area under the curve), t1/2, Vd, and clearance.

Section 5: Drug Interactions and Clinical Considerations

-

Drug Interactions: Due to its metabolism by CYP2D6, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[9] Co-administration with other central nervous system depressants, such as alcohol or sedatives, can potentiate the sedative effects of this compound.[5][10]

-

Clinical Efficacy: Clinical trials have shown that an extended-release formulation of this compound (12 mg twice daily) is significantly more effective than loratadine (10 mg once daily) and placebo in relieving symptoms of allergic rhinitis.[11]

-

Adverse Effects: Common side effects include drowsiness, dry mouth, and dizziness.[2][10] Due to its anticholinergic effects, it should be used with caution in patients with conditions such as glaucoma or prostatic hypertrophy.[5][12]

Section 6: Conclusion

This compound is a well-characterized first-generation antihistamine with a predictable pharmacokinetic profile and a clear pharmacodynamic mechanism of action. Its long half-life supports sustained antihistaminic effects. A thorough understanding of its ADME properties, particularly its metabolism via CYP2D6, is essential for predicting potential drug interactions and individual variability in response. The established in vitro and in vivo models provide a robust framework for further research and the development of new formulations or combination therapies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6834, this compound. Retrieved January 7, 2026, from [Link].[1]

-

Gelotte, C. K., Zimmerman, B., & D'Angelo, D. (2018). This compound and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 58(4), 483–491. [Link].[4]

-

U.S. National Library of Medicine. (2018, July 15). This compound. MedlinePlus. [Link].[10]

-

Wikipedia. (2024, November 26). Pseudoephedrine. [Link].[13]

-

Medscape. (n.d.). Bromfed-DM (this compound/dextromethorphan/pseudoephedrine) dosing, indications, interactions, adverse effects, and more. [Link].[5]

-

Wikipedia. (2024, November 26). Diphenhydramine. [Link].[14]

-

Meltzer, E. O., Findlay, S. R., & Gural, R. P. (1997). This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial. The Journal of Allergy and Clinical Immunology, 100(3), 341–347. [Link].[11]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link].[12]

-

Patsnap. (2024, July 17). What is the mechanism of this compound Maleate? Patsnap Synapse. [Link].[9]

-

medicalknowledgeonline. (2025, November 29). Generic Name, Drug class, Brande Name ,Precautions , How to use, Side Effects [Video]. YouTube. [Link].[17]

-

Patsnap. (2023, September 21). Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs. Patsnap Synapse. [Link].[18]

-

Simons, F. E., & Simons, K. J. (1999). The clinical pharmacology of this compound in children. The Journal of Allergy and Clinical Immunology, 103(1 Pt 1), 148–151. [Link].[3]

-

Al-Adham, I. S. I., & Al-Samarrai, A. M. (2010). the effect of this compound on cough sensitivity in healthy volunteers. Iraqi Journal of Pharmacy, 10(1), 1-6. [Link].[20]

-

European Bioinformatics Institute. (n.d.). Compound: this compound (CHEMBL811). ChEMBL. [Link].[21]

-

Hansen, E. B., Jr, Cerniglia, C. E., Korfmacher, W. A., & Miller, D. W. (1987). Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. Journal of Pharmaceutical Sciences, 76(4), 390–394. [Link].[8]

-

MedCentral. (n.d.). This compound: uses, dosing, warnings, adverse events, interactions. [Link].[22]

-

Sarthi, D. (2023, June 26). Drug Distribution. StatPearls. [Link].[6]

-

Deranged Physiology. (2021, August 12). Protein binding of drugs. [Link].[7]

Sources

- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The clinical pharmacology of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Bromfed-DM (this compound/dextromethorphan/pseudoephedrine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 6. Drug Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 10. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 11. This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 14. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 15. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 19. drugs.com [drugs.com]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Compound: this compound (CHEMBL811) - ChEMBL [ebi.ac.uk]

- 22. medcentral.com [medcentral.com]

brompheniramine enantiomers pharmacology

An In-Depth Technical Guide to the Core Pharmacology of Brompheniramine Enantiomers

Abstract

This compound, a first-generation alkylamine antihistamine, exists as a racemic mixture of two stereoisomers. This guide provides a comprehensive technical analysis of the distinct pharmacological profiles of the (S)-(+)-dexthis compound and (R)-(-)-levothis compound enantiomers. We will dissect the stereoselective interactions with the histamine H1 receptor, explore the pharmacokinetic nuances, and detail the experimental methodologies required for their separation and characterization. This document serves as a foundational resource for professionals engaged in the research and development of antihistaminergic agents, emphasizing the critical role of chirality in optimizing therapeutic efficacy and safety.

The Principle of Chirality in this compound Pharmacology

This compound is characterized by a single chiral center at the carbon atom bonded to the phenyl and pyridyl groups. This results in two non-superimposable mirror-image isomers, or enantiomers. While chemically similar, their three-dimensional arrangement dictates their interaction with the inherently chiral environment of biological systems, most notably target receptors. The antihistaminic activity of the racemic mixture is not a simple sum of its parts; rather, it is predominantly driven by one enantiomer, while the other may be less active or contribute disproportionately to off-target effects. Understanding this eudismic ratio—the difference in pharmacological potency between enantiomers—is fundamental to rational drug design. The pharmacologically active isomer is dexthis compound[1].

Stereoselective Pharmacodynamics: A Tale of Two Enantiomers

The therapeutic effect of this compound is achieved through competitive antagonism of the histamine H1 receptor[2][3]. This interaction is highly stereoselective, with the bulk of the antihistaminic activity residing in the dextrorotatory (S)-(+)-enantiomer, known as dexthis compound[4][5].

Differential Receptor Binding and Functional Potency

The primary determinant of an antagonist's efficacy is its affinity for the target receptor. In vitro radioligand binding assays are the gold standard for quantifying this interaction. These assays consistently demonstrate that dexthis compound possesses a significantly higher affinity for the H1 receptor compared to its levorotatory counterpart. This disparity in binding affinity is the molecular basis for its greater therapeutic potency.

The functional consequence of this binding is the inhibition of the histamine-induced signaling cascade. Upon agonist binding, the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+)[3][6]. Functional assays, such as calcium mobilization assays in cells expressing the human H1 receptor, confirm the superior antagonistic potency of dexthis compound[7].

Sources

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. Dexthis compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dexthis compound - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

The Cytochrome P450-Mediated Metabolism of Brompheniramine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic fate of brompheniramine, a first-generation alkylamine antihistamine, with a core focus on the role of cytochrome P450 (CYP) enzymes. While direct and comprehensive in vitro studies on this compound metabolism are limited in publicly available literature, this guide synthesizes current knowledge from structurally related compounds, outlines the probable metabolic pathways, and provides detailed experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of pharmaceutical compounds. We will delve into the enzymatic basis of this compound's biotransformation, the causal logic behind experimental designs for its study, and the analytical techniques required for metabolite identification and quantification.

Introduction: this compound and the Imperative of Metabolic Profiling

This compound is a potent H1 receptor antagonist widely used for the symptomatic relief of allergic conditions.[1] As with most xenobiotics, its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism. The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s plays a pivotal role.[2] Understanding the specific CYP isozymes responsible for this compound's metabolism is critical for several reasons:

-

Predicting Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates, inhibitors, or inducers of the same CYP enzyme can lead to altered plasma concentrations of this compound, potentially resulting in adverse effects or therapeutic failure.

-

Understanding Inter-Individual Variability: Genetic polymorphisms in CYP genes can lead to significant differences in enzyme activity among individuals, affecting the rate of this compound metabolism and, consequently, its clinical response.

-

Informing Dose Adjustments: Knowledge of the metabolic pathways is crucial for predicting the impact of hepatic impairment on drug clearance and guiding dose adjustments in specific patient populations.

This guide will provide a comprehensive framework for elucidating the CYP-mediated metabolism of this compound, moving from established principles to practical experimental execution.

The Metabolic Landscape of Alkylamine Antihistamines: A Foundation for Understanding this compound

The alkylamine class of antihistamines, which includes this compound, chlorpheniramine, and diphenhydramine, shares a common structural scaffold and, consequently, similar metabolic pathways. The primary route of metabolism for these compounds is N-dealkylation , the enzymatic removal of one or both methyl groups from the tertiary amine.[3]

Key Cytochrome P450 Isozymes in Alkylamine Antihistamine Metabolism

Extensive research on chlorpheniramine and diphenhydramine has identified several key CYP isozymes involved in their metabolism:

-

CYP2D6: This highly polymorphic enzyme is consistently identified as a high-affinity isozyme responsible for the N-demethylation of alkylamine antihistamines.[4][5] The genetic variability of CYP2D6 is a major contributor to the observed inter-individual differences in the pharmacokinetics of these drugs.

-

CYP3A4: As the most abundant CYP in the human liver, CYP3A4 often plays a significant role in the metabolism of a wide range of drugs, including antihistamines.[2][6] It is typically a lower-affinity enzyme compared to CYP2D6 for N-dealkylation but can become a major contributor at higher substrate concentrations.

-

Other Contributing Isozymes: Studies on diphenhydramine have also implicated CYP1A2, CYP2C9, and CYP2C19 in its N-demethylation, generally as lower-affinity enzymes.[3]

Given the structural similarity, it is highly probable that these same enzymes are involved in the metabolism of this compound.

The Primary Metabolic Pathway: N-Dealkylation

The principal metabolic transformation of this compound is the sequential removal of its two N-methyl groups, leading to the formation of monodesmethylthis compound and didesmethylthis compound.[1] A further metabolic step involves the formation of a propionic acid derivative.[1]

Below is a diagram illustrating the proposed primary metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound via N-dealkylation.

Experimental Protocols for Characterizing this compound Metabolism

To definitively identify the CYP isozymes responsible for this compound metabolism and to determine the kinetic parameters of these reactions, a series of in vitro experiments are necessary. The following protocols are based on established and validated methodologies in the field of drug metabolism.

Reaction Phenotyping Using Human Liver Microsomes (HLMs) and Recombinant Human CYPs (rhCYPs)

Objective: To identify the specific CYP isozymes that metabolize this compound.

Causality Behind Experimental Choices: This experiment utilizes two complementary systems. HLMs contain a full complement of CYP enzymes at physiologically relevant ratios, providing a holistic view of hepatic metabolism. rhCYPs, on the other hand, allow for the unambiguous assessment of the metabolic capacity of individual isozymes.

Experimental Workflow Diagram:

Caption: Workflow for CYP reaction phenotyping of this compound.

Step-by-Step Methodology:

-

Preparation of Incubation Mixtures:

-

For HLM incubations: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), this compound (at a concentration below its expected Km, e.g., 1 µM), and phosphate buffer (pH 7.4).

-

For rhCYP incubations: In separate tubes, combine each recombinant human CYP isozyme (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4; final concentration 10-50 pmol/mL) with this compound and buffer.

-

For HLM inhibition studies: Prepare HLM incubations as above, but also include a specific chemical inhibitor for each major CYP isozyme (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, and ketoconazole for CYP3A4).

-

-

Initiation of Metabolic Reaction:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of NADPH (final concentration 1 mM).

-

-

Incubation and Termination:

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reactions to precipitate proteins.

-

Analyze the supernatant for the presence of monodesmethylthis compound and didesmethylthis compound using a validated LC-MS/MS method.

-

Self-Validating System: The use of both rhCYPs and specific inhibitors in HLMs provides a self-validating system. If a specific rhCYP shows high activity, the corresponding specific inhibitor should significantly reduce metabolite formation in HLMs.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by the primary contributing CYP isozymes.

Causality Behind Experimental Choices: Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity) are fundamental parameters that describe the affinity of the enzyme for the substrate and its maximum metabolic capacity, respectively. These values are essential for predicting the in vivo clearance of the drug and its potential for saturation-dependent kinetics.

Step-by-Step Methodology:

-

Incubation Setup:

-

Prepare incubation mixtures with the identified primary rhCYP isozyme(s) (e.g., CYP2D6) or HLMs.

-

Use a range of this compound concentrations that bracket the expected Km value (e.g., 0.1 to 10 times the estimated Km).

-

-

Reaction and Analysis:

-

Follow the same incubation, termination, and analysis procedures as described in the reaction phenotyping protocol.

-

-

Data Analysis:

-

Plot the rate of metabolite formation (velocity) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

Data Presentation:

| CYP Isozyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP2D6 | N-desmethyldiphenhydramine | 1.12 ± 0.21 | 0.69 | [1] |

| CYP1A2 | N-desmethyldiphenhydramine | Low Affinity | - | [1] |

| CYP2C9 | N-desmethyldiphenhydramine | Low Affinity | - | [1] |

| CYP2C19 | N-desmethyldiphenhydramine | Low Affinity | - | [1] |

This table is illustrative and presents data for diphenhydramine. Similar experiments are required to determine the kinetic parameters for this compound.

Conclusion and Future Directions

The metabolic profile of this compound is a critical determinant of its clinical pharmacology. Based on the extensive data available for structurally related alkylamine antihistamines, it is highly probable that this compound undergoes N-dealkylation primarily mediated by CYP2D6, with contributions from other CYP isozymes such as CYP3A4. However, to provide definitive evidence and to accurately predict its pharmacokinetic behavior and potential for drug-drug interactions, dedicated in vitro studies as outlined in this guide are essential.

Future research should focus on conducting comprehensive reaction phenotyping and enzyme kinetic studies for this compound using human liver microsomes and a full panel of recombinant human CYP enzymes. The resulting data will not only fill a significant gap in the current literature but will also provide invaluable information for drug development professionals, clinicians, and regulatory agencies to ensure the safe and effective use of this important medication.

References

- Coutts, R. T., & Prelusky, D. B. (1994). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Drug Metabolism and Disposition, 22(5), 769-777.

- Ghosal, A., & Hapangama, N. (2000). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Clinical & Experimental Allergy, 30(11), 1517-1526.

- Hanson, K. L., VandenBrink, B. M., Babu, K. N., & Kunze, K. L. (2010). Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (S)-fluoxetine, and N-desmethyldiltiazem. Drug Metabolism and Disposition, 38(3), 445-453.

- Lin, J. H., & Lu, A. Y. (1998). Reaction phenotyping: current industry efforts to identify enzymes responsible for metabolizing drug candidates. Drug Metabolism and Disposition, 26(12), 1163-1170.

- Armstrong, S. C., & Cozza, K. L. (2003). Antihistamines.

- Akutsu, T., Kobayashi, K., Sakurada, K., Ikegaya, H., Furihata, T., & Chiba, K. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72-78.

- Brandes, H., & Brandes, R. (2000). Interaction of histamine and other bioamines with cytochromes P450: implications for cell growth modulation and chemopotentiation by drugs. Seminars in Cancer Biology, 10(3), 211-219.

- Guengerich, F. P. (1999). Cytochrome P-450 3A4: regulation and role in drug metabolism. Annual Review of Pharmacology and Toxicology, 39, 1-17.

- Coutts, R. T., & Urichuk, R. J. (1999). Polymorphic cytochrome P450 mono-oxygenases: a review of their importance in the metabolism of psychotropic drugs.

-

Visikol. (2023, March 8). Reaction Phenotyping Assay. Retrieved from [Link]

- O'Donnell, J. (2012, July 24). Reaction Phenotyping Methods using Recombinant Enzymes and HLM. SlideShare.

- Stresser, D. M. (2006). Enzyme kinetics of cytochrome P450-mediated reactions. Current Protocols in Toxicology, Chapter 6, Unit 6.7.

-

Small Molecule Pathway Database (SMPDB). (2023, September 21). This compound Drug Metabolism. Retrieved from [Link]

- von Moltke, L. L., Greenblatt, D. J., Schmider, J., Harmatz, J. S., & Shader, R. I. (1995). Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. Clinical Pharmacokinetics, 29 Suppl 1, 33-43; discussion 43-4.

Sources

- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Brompheniramine's Anticholinergic Activity

Preamble: Contextualizing Brompheniramine's Dual Activity

This compound is a first-generation antihistamine of the alkylamine class, widely utilized for symptomatic relief of allergic rhinitis and the common cold.[1][2] Its primary therapeutic effect is mediated through competitive antagonism of histamine H1 receptors.[3] However, like many first-generation antihistamines, this compound exhibits significant secondary pharmacological effects, most notably anticholinergic activity.[1][4] This activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[5] While this "off-target" effect can contribute to therapeutic drying of nasal secretions, it is also responsible for a constellation of dose-limiting side effects, including drowsiness, dry mouth, blurred vision, urinary retention, and cognitive impairment.[1][6][7]

For drug development professionals and researchers, a thorough understanding and precise quantification of this anticholinergic profile are critical. It informs safety assessments, helps predict potential drug-drug interactions, and provides a framework for the development of next-generation antihistamines with improved selectivity and tolerability. This guide provides a technical overview of the core mechanisms and outlines field-proven methodologies for the comprehensive investigation of this compound's anticholinergic properties.

Part 1: The Molecular Basis of Anticholinergic Action

To investigate this compound's anticholinergic activity, one must first understand the endogenous signaling pathway it disrupts. Cholinergic signaling is fundamental to numerous physiological processes in both the central and peripheral nervous systems.[8][9] The neurotransmitter acetylcholine (ACh) mediates its effects by binding to two receptor superfamilies: nicotinic (ionotropic) and muscarinic (metabotropic) receptors.[10] Anticholinergic side effects are primarily associated with the blockade of the five subtypes of muscarinic receptors (M1-M5).[11]

These G-protein coupled receptors (GPCRs) are distributed throughout the body and couple to distinct intracellular signaling cascades:[12][13]

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to cellular excitation (e.g., smooth muscle contraction, gland secretion).[13]

-

M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway also involves the activation of inwardly rectifying potassium channels, resulting in cellular inhibition (e.g., slowing of heart rate).[13]

This compound exerts its anticholinergic effects by competitively binding to these muscarinic receptors, thereby preventing ACh from initiating these signaling cascades.[3][5]

Part 2: In Vitro Methodologies for Characterizing Anticholinergic Activity

The foundation of characterizing a compound's anticholinergic profile lies in robust in vitro assays. These methods allow for the precise determination of a drug's affinity for and potency at each of the five muscarinic receptor subtypes.

Radioligand Binding Assays: Quantifying Affinity (Ki)

The primary objective of this assay is to determine the equilibrium dissociation constant (Ki) of this compound for each muscarinic receptor subtype. A lower Ki value signifies higher binding affinity. The experimental design is a competitive displacement assay.

Rationale: This methodology provides a direct measure of the physical interaction between the drug and the receptor target, independent of downstream signaling events. Using cell lines stably expressing a single human muscarinic receptor subtype ensures target specificity and reproducibility.[14]

Experimental Protocol: Competitive Radioligand Binding

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably transfected with human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound maleate, serially diluted.

-

Positive Control: Atropine, a potent non-selective muscarinic antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In each well of the 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of [³H]NMS (typically at its Kd concentration), and varying concentrations of this compound (or atropine/buffer).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Add scintillation fluid to the filters and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Determining Potency (IC50/pA2)

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. This provides a measure of potency (e.g., IC50), which reflects not only binding affinity but also any effects on receptor conformation and signaling efficiency.

Rationale: While binding assays confirm interaction, functional assays confirm antagonism. They provide a more physiologically relevant measure of a drug's impact on cellular function. For GPCRs, common readouts include second messenger accumulation or calcium mobilization.[11]

Experimental Protocol: Calcium Mobilization Assay (for M1, M3, M5)

-

Materials:

-

CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Carbachol or acetylcholine.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

-

-

Procedure:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

-

Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes).

-

Fluorescence Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

-

Agonist Injection: Inject a fixed concentration of carbachol (typically the EC80 concentration) into the wells.

-

Signal Detection: Immediately measure the transient increase in fluorescence, which corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the agonist-induced response at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data using non-linear regression to determine the IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response.

-

Data Summary: Muscarinic Receptor Binding Profile

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity |

| This compound | Data varies | Data varies | Data varies | Data varies | Data varies* | Non-selective[14] |

| Atropine (Ref.) | ~1-2 | ~2-4 | ~1-2 | ~2-4 | ~1-2 | Non-selective |

*Note: Specific Ki values for this compound are not consistently reported across public literature, but studies conclude it does not discriminate significantly between the five subtypes.[14] The values for atropine are representative literature values for comparison.

Part 3: In Vivo Models for Assessing Physiological Anticholinergic Effects

While in vitro assays are essential for mechanistic understanding, in vivo models are required to assess the integrated physiological consequences of muscarinic receptor blockade. These studies evaluate the net effect of the drug's absorption, distribution, metabolism, and excretion (ADME) profile on its anticholinergic activity in a whole organism.

Pilocarpine-Induced Salivation (Sialometry) in Rodents

Rationale: Salivary glands are densely innervated by parasympathetic nerves that release ACh, which stimulates M3 receptors to produce saliva. This model is a direct and quantifiable measure of peripheral anticholinergic activity.[15]

Experimental Protocol:

-

Animals: Male Wistar rats or CD-1 mice.

-

Acclimation: Acclimate animals to the experimental setup.

-

Baseline: Anesthetize the animal (e.g., with urethane) and place pre-weighed cotton balls in the oral cavity for a set period (e.g., 5 minutes) to measure baseline salivation.

-

Drug Administration: Administer this compound (or vehicle control) via a relevant route (e.g., intraperitoneal, oral gavage).

-

Waiting Period: Allow time for the drug to be absorbed and distributed (e.g., 30-60 minutes).

-

Agonist Challenge: Administer a subcutaneous injection of a muscarinic agonist, such as pilocarpine.

-

Saliva Collection: Immediately following the agonist injection, collect all secreted saliva using pre-weighed cotton balls for a defined period (e.g., 15-30 minutes).

-

Quantification: Determine the weight of the collected saliva by subtracting the initial weight of the cotton balls.

-

Analysis: Compare the amount of saliva produced in the this compound-treated group to the vehicle-treated group to calculate the percentage inhibition. Determine an ED50 (the dose required to produce 50% of the maximal inhibitory effect).

Mydriasis Assessment in Rodents

Rationale: The iris sphincter muscle is controlled by the parasympathetic nervous system via M3 receptors, causing pupil constriction (miosis). Blocking these receptors leads to pupil dilation (mydriasis), a hallmark central and peripheral anticholinergic sign.

Experimental Protocol:

-

Animals: Albino rabbits or rats are often used due to their non-pigmented irises.

-

Baseline Measurement: In a controlled light environment, measure the baseline pupil diameter using a digital caliper or a specialized pupillometer.

-

Drug Administration: Administer this compound topically (as eye drops) or systemically (e.g., subcutaneous injection).

-

Time-Course Measurement: Measure the pupil diameter at regular intervals (e.g., 15, 30, 60, 120 minutes) post-administration.

-

Analysis: Plot the change in pupil diameter from baseline over time. Compare the area under the curve (AUC) for different doses of this compound to quantify the mydriatic effect.

Part 4: Conclusion and Implications for Drug Development

The comprehensive investigation of this compound's anticholinergic activity serves as a critical case study for drug development. The methodologies outlined—from molecular-level binding assays to whole-organism functional assessments—provide a robust framework for characterizing the safety and selectivity of any compound with potential muscarinic receptor interactions.

For this compound, the data consistently show non-selective, moderate anticholinergic activity.[5][14] This profile explains both its utility in drying respiratory secretions and its significant burden of side effects, particularly in vulnerable populations like the elderly.[1] This knowledge is paramount for:

-

Risk Assessment: Quantifying the anticholinergic burden of a drug is crucial for predicting adverse events.[16][17]

-

Informing Clinical Use: Understanding these properties allows for better patient counseling and cautions against co-administration with other anticholinergic drugs.[4]

-

Guiding Future Discovery: For medicinal chemists, this profile provides a benchmark. The goal for next-generation antihistamines is to retain high H1 receptor affinity while designing out affinity for muscarinic receptors, thereby separating therapeutic efficacy from unwanted anticholinergic effects.

By applying this multi-faceted investigational approach, researchers and drug developers can build a comprehensive safety and efficacy profile, ensuring the development of safer and more effective medicines.

References

-

Drugs.com. (2025, March 25). This compound Maleate Drops: Package Insert / Prescribing Info. Retrieved from [Link]

-

Yasuda, S. U., & Yasuda, R. P. (1999). Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy, 19(4), 447-451. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate? Retrieved from [Link]

-

StudySmarter. (2024, September 5). Cholinergic Pathways: Function & Significance. Retrieved from [Link]

-

Guzior, N., et al. (2021). Regulators of cholinergic signaling in disorders of the central nervous system. Frontiers in Cellular Neuroscience. Retrieved from [Link]

-

Eglen, R. M. (2006). Overview of muscarinic receptor subtypes. Muscarinic Receptors, 1-12. Retrieved from [Link]

-

Picciotto, M. R., Higley, M. J., & Mineur, Y. S. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116-129. Retrieved from [Link]

-

Sustainability Directory. (n.d.). Cholinergic Signaling. Retrieved from [Link]

-

National Institute of Health. (2017, January 16). This compound - LiverTox. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

-

Simons, F. E., et al. (1998). The clinical pharmacology of this compound in children. Journal of Allergy and Clinical Immunology, 101(3), 368-372. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Muscarinic Receptor Subtype Pharmacology and Physiology. Retrieved from [Link]

-

JoVE. (2023, September 22). Video: Cholinergic Receptors: Muscarinic. Retrieved from [Link]

-

Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological reports, 6(1), e13561. Retrieved from [Link]

-

Drugs.com. (n.d.). This compound Side Effects: Common, Severe, Long Term. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 12). What are the side effects of this compound Maleate? Retrieved from [Link]

-

Mishra, N., et al. (2021). Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity. Frontiers in Immunology, 12, 671223. Retrieved from [Link]

-

Drugs.com. (n.d.). This compound Uses, Side Effects & Warnings. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069-1079. Retrieved from [Link]

-

Li, H., et al. (2017). Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach. Therapeutic Advances in Drug Safety, 8(10), 319-330. Retrieved from [Link]

-

Semantic Scholar. (1998). Anticholinergic Properties of this compound, Chlorpheniramine, and Atropine in Human Nasal Mucosa in Vitro. Retrieved from [Link]

-

Nishtala, P. S., et al. (2016). Measuring anticholinergic drug exposure in older community-dwelling Australian men. Pharmacy, 4(1), 11. Retrieved from [Link]

-

Ghossein, N. (2023). Anticholinergic Medications. StatPearls. Retrieved from [Link]

-

Ceccato, J., et al. (2019). Development of a Brazilian anticholinergic activity drug scale. einstein (São Paulo), 17(4), eAO4718. Retrieved from [Link]

-

University of Maryland School of Pharmacy. (n.d.). Assessing Anticholinergic Burden. Retrieved from [Link]

-

Tiwari, P., & Durgeshwari. (2023). A Study to Assess the Safety of Anticholinergic Drugs in the Indian Elderly Patients: A Retrospective Analysis. OAJ Gerontology & Geriatric Medicine, 7(2). Retrieved from [Link]

-

Ruxton, K., et al. (2021). Quantifying Anticholinergic Burden and Sedative Load in Older Adults with Polypharmacy: A Systematic Review of Risk Scales and Models. Drugs & Aging, 38(11), 967-983. Retrieved from [Link]

-

Üstünes, L., et al. (1988). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives. Journal of Natural Products, 51(5), 1021-1022. Retrieved from [Link]

-

BioSpace. (2026, January 5). MapLight Therapeutics Receives Fast Track Designation for ML-007C-MA for Alzheimer's Disease Psychosis. Retrieved from [Link]

-

Simons, F. E., et al. (1982). The pharmacokinetics and antihistaminic effects of this compound. The Journal of Clinical Pharmacology, 22(11-12), 535-540. Retrieved from [Link]

-

YouTube. (2023, February 17). LUNCH & LEARN - Anticholinergic burden: Evidence into practice. Retrieved from [Link]

-

Semantic Scholar. (2016). Examination and Estimation of Anticholinergic Burden: Current Trends and Implications for Future Research. Retrieved from [Link]

-

ResearchGate. (1998). Design and evaluation of new soft anticholinergic agents. Retrieved from [Link]

-

Dr.Oracle. (2025, December 19). What considerations should be taken when prescribing medications with anticholinergic (anticholinergic) properties, particularly those with mimetic effects? Retrieved from [Link]

-

Hilmer, S. N., & Gnjidic, D. (2013). The anticholinergic burden: from research to practice. Journal of Pharmacy Practice and Research, 43(4), 289-293. Retrieved from [Link]

-

RxFiles. (n.d.). Anticholinergics Reference List. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 8. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: Cholinergic Receptors: Muscarinic [jove.com]